molecular formula C20H21NO B1345197 Cyclobenzaprine epoxide CAS No. 58256-08-9

Cyclobenzaprine epoxide

Cat. No. B1345197
CAS RN: 58256-08-9
M. Wt: 291.4 g/mol
InChI Key: ZNQICSISFHQSST-UHFFFAOYSA-N
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Description

Synthesis Analysis

A systematic forced degradation study of cyclobenzaprine was carried out to support new formulation development. Various forced degradation conditions such as acid and base hydrolysis, peroxide oxidation, UV light exposure, high heat and humidity were used to elucidate its degradation profiles .


Chemical Reactions Analysis

Cyclobenzaprine degraded through the oxidation of both the endocyclic and exocyclic double bonds to form epoxides as well as oxidation of the tertiary amine group to generate the N-oxide. These unstable epoxides undergo further degradation to more polar compounds and subsequent cleavage of the alkyl side-chain .

Scientific Research Applications

Metabolism and Identification

  • Cyclobenzaprine, including its epoxide form, has been the subject of metabolic studies. In rats, cyclobenzaprine administration led to the identification of six urinary metabolites, including the 10, 11-epoxide (Belvedere, Pantarotto, Rovei, & Frigerio, 1976).
  • In vitro studies with rat liver microsomes showed the formation of four metabolic products from cyclobenzaprine, including cyclobenzaprine N-oxide and cyclobenzaprine-10,11-epoxide (Belvedere, Rovei, Pantarotto, & Frigerio, 1975).

Mutagenicity and Toxicology

  • A study comparing epoxide metabolites of several drugs, including cyclobenzaprine 10,11-epoxide, found these metabolites to be devoid of mutagenic activity, in contrast to certain carcinogen metabolites (Glatt, Oesch, Frigerio, & Garattini, 1975).

Enzyme Interactions

  • Research indicates that cyclobenzaprine and its epoxide stimulate the activity of rat liver microsomal epoxide hydrase, an enzyme involved in detoxifying epoxides (Pachecka et al., 1977).

Degradation Studies

  • A comprehensive study of cyclobenzaprine degradation under various conditions identified several degradation products, including epoxides, revealing insights into the stability and degradation pathways of the drug (Liu, Zhao, & Zhao, 2014).

Safety And Hazards

Cyclobenzaprine should not be used if you have used an MAO inhibitor (MAOI) such as Eldepryl®, Marplan®, Nardil®, or Parnate® within 14 days of each other .

properties

IUPAC Name

N,N-dimethyl-3-(3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaen-11-ylidene)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-21(2)13-7-12-14-15-8-3-5-10-17(15)19-20(22-19)18-11-6-4-9-16(14)18/h3-6,8-12,19-20H,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQICSISFHQSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2C3C(O3)C4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80973809
Record name 3-(1a,10b-Dihydro-6H-dibenzo[3,4:6,7]cyclohepta[1,2-b]oxiren-6-ylidene)-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobenzaprine epoxide

CAS RN

58256-08-9
Record name Cyclobenzaprine-10,11-epoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058256089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1a,10b-Dihydro-6H-dibenzo[3,4:6,7]cyclohepta[1,2-b]oxiren-6-ylidene)-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOBENZAPRINE EPOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM4S3SJ2YA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
J Pachecka, M Salmona, L Cantoni, E Mussini… - Xenobiotica, 1976 - Taylor & Francis
… (B) Microsomes incubated with cyclobenzaprine (CBP) : cyclobenzaprine epoxide (CBP-Epox)… The apparent K , value for cyclobenzaprine epoxide formation was 0.26 f 0.03 mM and V,,, …
Number of citations: 17 www.tandfonline.com
J Pachecka, M Salmona, G Belvedere, L Cantoni… - Experientia, 1977 - Springer
Cyproheptadine epoxide is a competitive inhibitor or rat liver microsomal epoxide hydrase with an apparent K 1 -value of 0.75 mM. Cyclobenzaprine and its epoxide stimulate in vitro the …
Number of citations: 6 link.springer.com
G Belvedere, V Rovei, C Pantarotto, A Frigerio - Xenobiotica, 1975 - Taylor & Francis
… The cyclobenzaprine epoxide and epoxy-cyclobenzaprine N-oxide were separated on a silica gel column 60 x 2 cm, eluted with cyclohexane-chloroformdiethylamine (85 : 10 : 5, by vol.)…
Number of citations: 20 www.tandfonline.com
SI Kang, SY Kang, HG Hur - Applied Microbiology and Biotechnology, 2008 - Springer
… without formation of cyclobenzaprine epoxide. Mammalian systems such as those of humans and rats, however, produced cyclobenzaprine epoxide and cyclobenzaprine trans-10,11-…
Number of citations: 51 link.springer.com
A Frigerio, M Cavo-Briones… - Drug Metabolism …, 1976 - Taylor & Francis
Copyright 0 1977 by Marcel Dekker. lnc. All Rights Reserved. Neither this work nor any part may be reproduced or transmitted in any form or by any meahs. electronic or mechanical. …
Number of citations: 33 www.tandfonline.com
MM Manson - Occupational and Environmental Medicine, 1980 - oem.bmj.com
The purpose of this review is to consider whether epoxides represent a hazard to human health. Possible means of occupational and non-occupational exposure are discussed with …
Number of citations: 101 oem.bmj.com

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